molecular formula C4H2BrN3 B1283029 5-Bromo-1H-imidazole-2-carbonitrile CAS No. 120118-03-8

5-Bromo-1H-imidazole-2-carbonitrile

Cat. No.: B1283029
CAS No.: 120118-03-8
M. Wt: 171.98 g/mol
InChI Key: DXZFZIQXGDJVCL-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-bromo-1,2-diaminobenzene with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-imidazole-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used.

    Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) are often employed.

Major Products Formed

Scientific Research Applications

5-Bromo-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-imidazole-2-carbonitrile
  • 5-Fluoro-1H-imidazole-2-carbonitrile
  • 5-Iodo-1H-imidazole-2-carbonitrile

Uniqueness

5-Bromo-1H-imidazole-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions not possible with other halogenated imidazoles. This makes it a versatile compound for synthetic chemistry and various applications .

Properties

IUPAC Name

5-bromo-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZFZIQXGDJVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560557
Record name 5-Bromo-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120118-03-8
Record name 5-Bromo-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-imidazole-2-carbonitrile
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